5-乙炔尿苷

描述

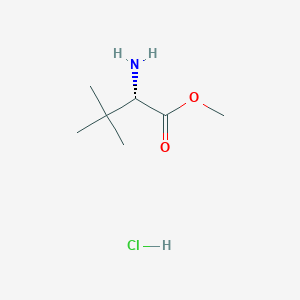

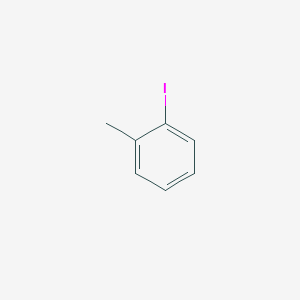

5-乙炔尿苷是一种修饰的尿苷核苷类似物,其特征是在尿嘧啶环的 5 位存在一个乙炔基。由于该化合物能够掺入新合成的 RNA 中,因此主要用于研究 RNA 合成和代谢。 5-乙炔尿苷掺入 RNA 使得能够使用点击化学技术可视化和跟踪 RNA 动力学 .

科学研究应用

5-乙炔尿苷在科学研究中具有广泛的应用,包括:

作用机制

5-乙炔尿苷通过在转录过程中掺入新合成的 RNA 中发挥作用。乙炔基允许随后通过点击化学进行标记,从而能够可视化和跟踪 RNA 分子。 这种掺入不会显着改变 RNA 的结构或功能,使其成为研究 RNA 动力学的宝贵工具 .

类似化合物:

5-溴尿苷: 另一种用于 RNA 标记的尿苷类似物,但具有不同的化学性质.

4-硫尿苷: 一种用于研究 RNA 合成和相互作用的修饰尿苷.

假尿苷和 N1-甲基假尿苷: 用于基于 mRNA 的疫苗的免疫沉默尿苷类似物.

5-乙炔尿苷的独特性: 5-乙炔尿苷的独特之处在于它的乙炔基,它允许通过点击化学进行高效且特异性的标记。 这种特性使其在需要高灵敏度和特异性的 RNA 可视化和跟踪应用中特别有价值 .

生化分析

Biochemical Properties

5-Ethynyluridine plays a crucial role in biochemical reactions, particularly in the study of RNA synthesis. It is incorporated into RNA during active transcription, allowing researchers to track and analyze RNA synthesis in real-time. The incorporation of 5-Ethynyluridine into RNA is facilitated by RNA polymerases, which recognize it as a substrate similar to uridine. Once incorporated, 5-Ethynyluridine can be detected using click chemistry, a bio-orthogonal reaction that involves the formation of a stable triazole ring between the alkyne group of 5-Ethynyluridine and an azide-containing detection reagent .

Cellular Effects

5-Ethynyluridine has significant effects on various types of cells and cellular processes. By incorporating into newly synthesized RNA, it allows for the visualization and quantification of RNA synthesis in different cell types. This compound influences cell function by providing insights into cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Ethynyluridine can be used to study changes in transcriptional activity in response to different stimuli, thereby elucidating the dynamics of gene expression .

Molecular Mechanism

The mechanism of action of 5-Ethynyluridine involves its incorporation into RNA during transcription. This incorporation is mediated by RNA polymerases, which add 5-Ethynyluridine to the growing RNA chain. The alkyne group of 5-Ethynyluridine allows for subsequent detection through click chemistry, enabling researchers to visualize and quantify RNA synthesis. Additionally, 5-Ethynyluridine does not incorporate into DNA, making it a specific marker for RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethynyluridine can change over time. The stability of 5-Ethynyluridine is maintained when stored at low temperatures, typically at or below -20°C. Over time, the compound remains effective for labeling RNA synthesis, although prolonged exposure to certain conditions may lead to degradation. Long-term studies have shown that 5-Ethynyluridine can be used to monitor RNA synthesis over extended periods, providing valuable insights into cellular function and gene expression dynamics .

Dosage Effects in Animal Models

The effects of 5-Ethynyluridine vary with different dosages in animal models. At lower doses, 5-Ethynyluridine effectively labels newly synthesized RNA without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. It is crucial to optimize the dosage to achieve accurate labeling while minimizing any negative impact on the organism .

Metabolic Pathways

5-Ethynyluridine is involved in metabolic pathways related to RNA synthesis. Once incorporated into RNA, it participates in the normal metabolic processes of RNA, including transcription, processing, and degradation. The compound interacts with various enzymes and cofactors involved in RNA metabolism, influencing metabolic flux and metabolite levels. These interactions provide valuable information about the dynamics of RNA synthesis and turnover .

Transport and Distribution

Within cells and tissues, 5-Ethynyluridine is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and subsequently incorporated into RNA during transcription. The distribution of 5-Ethynyluridine within cells can be visualized using click chemistry, allowing researchers to study its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Ethynyluridine is primarily within the nucleus, where RNA synthesis occurs. The compound is incorporated into nascent RNA transcripts, allowing for the visualization of active transcription sites. Post-translational modifications and targeting signals may influence the localization of 5-Ethynyluridine within specific nuclear compartments or organelles, providing insights into the spatial dynamics of RNA synthesis .

准备方法

合成路线和反应条件: 5-乙炔尿苷的合成通常涉及尿苷衍生物的烷基化。一种常见的方法包括在钯催化剂的存在下,用乙炔基溴化镁与 5-碘尿苷反应。 反应在温和条件下进行,高效地生成 5-乙炔尿苷 .

工业生产方法: 虽然 5-乙炔尿苷的具体工业生产方法没有得到广泛记录,但合成通常遵循与实验室规模制备类似的原理。 对于工业应用,使用可扩展且高效的催化过程对于确保高产率和纯度至关重要 .

化学反应分析

反应类型: 5-乙炔尿苷会经历各种化学反应,包括:

常用试剂和条件:

铜催化剂: 用于点击化学反应,以促进三唑环的形成.

含叠氮化物的化合物: 在点击化学期间与 5-乙炔尿苷中的乙炔基反应.

钯催化剂: 用于从 5-碘尿苷合成 5-乙炔尿苷.

主要产品:

三唑连接的 RNA: 通过点击化学反应形成.

荧光 DNA 聚合物: 由光化学交联反应产生.

相似化合物的比较

5-Bromouridine: Another uridine analog used for RNA labeling, but with different chemical properties.

4-Thiouridine: A modified uridine used for studying RNA synthesis and interactions.

Pseudouridine and N1-Methylpseudouridine: Immunosilent uridine analogs used in mRNA-based vaccines.

Uniqueness of 5-Ethynyluridine: 5-Ethynyluridine is unique due to its ethynyl group, which allows for efficient and specific labeling through click chemistry. This property makes it particularly valuable for applications requiring high sensitivity and specificity in RNA visualization and tracking .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBIPKYTBFWHH-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69075-42-9 | |

| Record name | 5-Ethynyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYNYLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)